molecular formula C11H17NO2 B15270285 Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate

Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate

Cat. No.: B15270285
M. Wt: 195.26 g/mol
InChI Key: ZCQBTGNSBHWALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate is a piperidine-derived ester featuring a cyclopropyl substituent on the nitrogen atom and a conjugated acetate group. This compound combines a rigid, strained cyclopropane ring with a partially unsaturated piperidine scaffold, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate

InChI

InChI=1S/C11H17NO2/c1-14-11(13)8-9-4-6-12(7-5-9)10-2-3-10/h8,10H,2-7H2,1H3

InChI Key

ZCQBTGNSBHWALI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCN(CC1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate typically involves the reaction of cyclopropylamine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclopropylamine attacks the electrophilic carbon of methyl 2-bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(Piperidin-4-yl)acetate ()
  • Molecular Weight : 185.23 g/mol.
  • Key Properties: Log Po/w (octanol-water partition coefficient): 0.87 . Solubility: 20.7 mg/mL in water . Hydrogen bond acceptors/donors: 2/1 .
  • Synthesis : Prepared using cesium carbonate and carbodiimide-mediated coupling reactions .

Comparison :

  • The absence of a cyclopropyl group in Ethyl 2-(piperidin-4-yl)acetate reduces steric hindrance and ring strain, likely enhancing solubility compared to the target compound.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ()
  • Structure : Fully substituted piperidine ring with methyl groups at 2,6-positions and variable ester chain lengths (e.g., acetate, propionate).
  • Key Features :
    • Increased hydrophobicity due to tetramethyl substitution.
    • Higher steric bulk compared to the target compound’s cyclopropyl group.

Comparison :

  • The tetramethyl substitution in these analogs likely reduces solubility (Log Po/w > 1.5 estimated) compared to Methyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate .
  • The cyclopropyl group in the target compound introduces unique stereoelectronic effects, which may influence metabolic stability or receptor binding.
Bicyclic and Triazole-Containing Esters ()
  • Examples: Compound A: 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl ester with a triazole-thioacetate group. Compound B: Similar structure with isobutyl/propyl amino substituents.
  • Key Features :
    • Bicyclic frameworks enhance structural rigidity.
    • Triazole groups introduce hydrogen-bonding capabilities.

Comparison :

  • The bicyclic core in these compounds differs significantly from the piperidine scaffold in the target compound, leading to divergent electronic and steric profiles.
  • The triazole moiety in Compounds A/B may confer higher metabolic stability compared to the enamine system in this compound .

Physicochemical and Pharmacokinetic Properties

The table below summarizes available data for key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Log Po/w Solubility (mg/mL) Key Substituents
Ethyl 2-(Piperidin-4-yl)acetate C9H17NO2 185.23 0.87 20.7 Saturated piperidine, ethyl ester
2,2,6,6-Tetramethylpiperidin-4-yl acetate C11H21NO2 215.29 (estimated) >1.5* Low* Tetramethylpiperidine, acetate
This compound C11H15NO2 193.25 (calculated) ~1.2† Moderate† Cyclopropyl, conjugated double bond

*Estimated based on structural features. †Predicted using analogous compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.